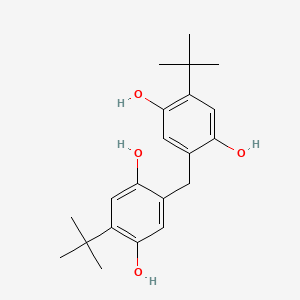
2,2'-Methylenebis(5-tert-butylbenzene-1,4-diol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) is an organic compound belonging to the class of phenolic compounds. It is characterized by the presence of two tert-butyl groups and two hydroxyl groups attached to a benzene ring, connected by a methylene bridge. This compound is known for its antioxidant properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) typically involves the reaction of 2,5-di-tert-butylhydroquinone with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two hydroquinone molecules.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the desired product.
化学反应分析
Types of Reactions
2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced back to its hydroquinone form.
Substitution: The tert-butyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones are the major products formed.
Reduction: The hydroquinone form is regenerated.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Employed as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan.
作用机制
The antioxidant properties of 2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and other free radicals, converting them into less reactive species and thereby protecting cells and materials from oxidative stress.
相似化合物的比较
Similar Compounds
2,5-di-tert-butylhydroquinone: A precursor in the synthesis of 2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol).
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with similar applications.
tert-Butylbenzene: A related compound with a tert-butyl group attached to a benzene ring.
Uniqueness
2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) is unique due to its specific structure, which provides enhanced antioxidant properties compared to other similar compounds. The presence of two hydroxyl groups and two tert-butyl groups increases its stability and effectiveness as an antioxidant, making it particularly valuable in industrial applications where long-term stability is crucial.
属性
CAS 编号 |
54636-99-6 |
|---|---|
分子式 |
C21H28O4 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
2-tert-butyl-5-[(4-tert-butyl-2,5-dihydroxyphenyl)methyl]benzene-1,4-diol |
InChI |
InChI=1S/C21H28O4/c1-20(2,3)14-10-16(22)12(8-18(14)24)7-13-9-19(25)15(11-17(13)23)21(4,5)6/h8-11,22-25H,7H2,1-6H3 |
InChI 键 |
RRLZSLWXIWBSPY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C=C(C(=C1)O)CC2=CC(=C(C=C2O)C(C)(C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



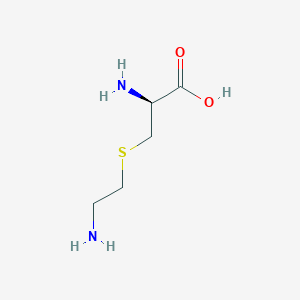
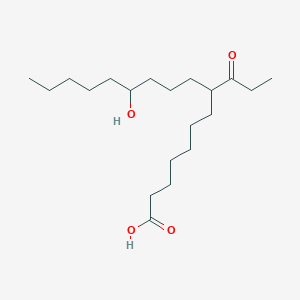

![Trimethyl[(4-methylphenyl)selanyl]silane](/img/structure/B14636761.png)
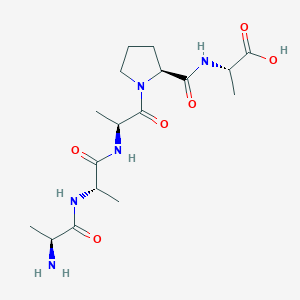

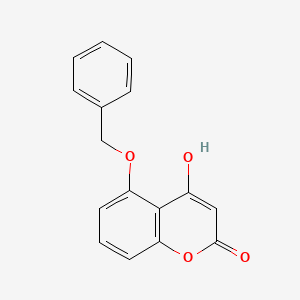
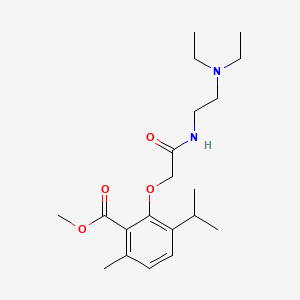
![N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B14636803.png)
![(1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14636809.png)
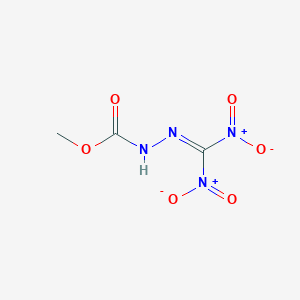
![4-[1-(Pyridin-2-yl)ethenyl]morpholine](/img/structure/B14636815.png)

